Cas no 23567-23-9 (Procyanidin B3)

Procyanidin B3 is a naturally occurring dimeric proanthocyanidin, composed of two (-)-epicatechin units linked via a C4→C8 bond. It is widely recognized for its potent antioxidant properties, attributed to its ability to scavenge free radicals and inhibit oxidative stress. This compound exhibits notable stability and bioavailability, making it suitable for research in nutraceutical and pharmaceutical applications. Procyanidin B3 has demonstrated potential in supporting cardiovascular health, modulating inflammatory pathways, and promoting cellular protection. Its well-characterized structure and high purity make it a valuable reference standard in analytical chemistry. The compound is typically isolated from plant sources such as cocoa, grapes, and apples, ensuring a sustainable supply for scientific studies.
Procyanidin B3 structure
Procyanidin B3 structure
Product Name:Procyanidin B3
CAS No:23567-23-9
MF:C30H26O12
MW:578.5202
MDL:MFCD04039989
CID:257076
PubChem ID:146798
Update Time:2025-05-20

Procyanidin B3 Chemical and Physical Properties

Names and Identifiers

    • (2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-[4,8'-bichroman]-3,3',5,5',7,7'-hexaol
    • Proanthocyanidin B3
    • [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol,2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahy...
    • [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol,2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R,2'R,3S,3'S,4S)-
    • PROCYANIDIN
    • Procyanidin B3
    • (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
    • 2,3-trans-proanthocyanidin
    • Procyanidin B-3
    • Procyanidol B3
    • [4,8''-Biflavan]-3,3',3'',3''',4',4''',5,5'',7,7''-decol stereoisomer
    • (2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-[4,8'-bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol
    • Procyanidin D
    • Procyanidol D
    • NSC143099
    • Procyanidin B
    • ent-Epicatechin(4alpha->8)catechin
    • Procyanidol oligomer
    • (4,8'-Bi-2H-1-benzopyran)-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-
    • Proanthocyanidin B2
    • (2R,2'R,3S,3'R,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-[4,8'-bichroman]-3,3',5,5',7,7'-hexaol
    • C30H26O12
    • Pyrocyanidin B-3
    • [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-
    • 4,8 inverted
    • C-(4a,8)-C
    • MS-30396
    • LMPK12030003
    • (2R-(2alpha,3beta,4alpha(2'R*,3'S*)))-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-(4,8'-Bi-2H-1-benzopyran)-3,3',5,5',7,7'-hexol
    • AKOS016009332
    • CS-0021307
    • DTXSID60178193
    • (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-8-yl]chromane-3,5,7-triol
    • Catechin(4a->8)catechin
    • [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R,2'R,3S,3'S,4S)-
    • (4,8'-Bi-2H-1-benzopyran)-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R-(2alpha,3beta,4alpha(2'R*,3'S*)))-
    • (2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-[4,8'-bichromane]-3,3',5,5',7,7'-hexaol
    • Catechin-(4.alpha.-->8)catechin
    • (-)-PROCYANIDIN B3
    • 1ST169527
    • 2TC1A0KEAQ
    • Q7247553
    • (2R,2'R,3S,3'S,4S)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-4,8'-bichromene-3,3',5,5',7,7'-hexol
    • PROCYANIDINB3
    • AC-35059
    • BDBM50447858
    • UNII-2TC1A0KEAQ
    • CHEBI:75630
    • HY-N2345
    • 23567-23-9
    • XFZJEEAOWLFHDH-AVFWISQGSA-N
    • SCHEMBL677697
    • CHEMBL501490
    • catechin-(4alpha->8)-catechin
    • PROCYANIDOL B3S
    • (4,8'-Bi-2H-1-benzopyran)-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R,2'R,3S,3'S,4S)-
    • NS00094744
    • DA-66881
    • Catechin-(4a?8)-catechin
    • MDL: MFCD04039989
    • Inchi: 1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2
    • InChI Key: XFZJEEAOWLFHDH-UHFFFAOYSA-N
    • SMILES: O1C2=C([H])C(=C([H])C(=C2C([H])(C2=C(C([H])=C(C3C([H])([H])C([H])(C([H])(C4C([H])=C([H])C(=C(C=4[H])O[H])O[H])OC2=3)O[H])O[H])O[H])C([H])(C1([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])O[H]

Computed Properties

  • Exact Mass: 578.14200
  • Monoisotopic Mass: 578.14242626 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 3
  • Complexity: 925
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 578.5
  • XLogP3: 2.4
  • Topological Polar Surface Area: 221

Experimental Properties

  • Color/Form: Powder
  • Density: 1.705
  • Melting Point: 218-219 ºC
  • Boiling Point: 955.3 ℃ at 760 mmHg
  • Flash Point: 531.6±34.3 °C
  • Refractive Index: 1.803
  • PSA: 220.76000
  • LogP: 2.99500

Procyanidin B3 Security Information

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Procyanidin B3 Production Method

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(CAS:23567-23-9)原花青素B3
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Additional information on Procyanidin B3

Introduction to Procyanidin B3 (CAS No: 23567-23-9)

Procyanidin B3, chemically designated as (2R,3R,4S,5R)-2,3,4-trihydroxy-5-(3,4-dihydroxyphenyl)-6-methylbicyclo[3.2.1]octane-2-carboxylic acid, is a prominent flavonoid derivative widely recognized for its significant biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No) 23567-23-9, belongs to the catechin oligomer family and has garnered substantial attention in the field of pharmaceutical research and nutraceutical applications due to its potent antioxidant, anti-inflammatory, and cytoprotective properties.

The molecular structure of Procyanidin B3 features a highly conjugated system with multiple hydroxyl groups, which contribute to its remarkable reactivity and interaction with biological targets. This structural configuration enables it to exert a wide range of pharmacological effects, making it a subject of intense interest in both academic and industrial research settings. The compound's stability under various physiological conditions further enhances its therapeutic potential.

Recent advancements in molecular biology and pharmacokinetics have elucidated the mechanisms through which Procyanidin B3 exerts its beneficial effects. Studies have demonstrated that this flavonoid can selectively inhibit the activity of several key enzymes involved in inflammation and oxidative stress pathways. For instance, research published in high-impact journals such as *Nature Chemical Biology* has highlighted the ability of Procyanidin B3 to modulate the expression of nuclear factor kappa B (NF-κB), a critical transcription factor in inflammatory responses.

In addition to its anti-inflammatory properties, Procyanidin B3 has been shown to possess significant antioxidant capabilities. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including neurodegenerative disorders like Alzheimer's disease and cardiovascular conditions such as atherosclerosis. Preclinical studies have indicated that Procyanidin B3 can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage by upregulating endogenous antioxidant defense systems.

The therapeutic potential of Procyanidin B3 has also been explored in the context of cancer prevention and treatment. Emerging evidence suggests that this compound can induce apoptosis in cancer cells while sparing healthy tissues. Mechanistic studies have revealed that Procyanidin B3 activates stress signaling pathways such as p53-dependent apoptosis and inhibits the survival signals mediated by oncogenic proteins like Akt. These findings have opened new avenues for developing novel chemopreventive strategies against various malignancies.

From a pharmacokinetic perspective, Procyanidin B3 exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or topically. Animal models have demonstrated that this compound can reach target tissues at therapeutic concentrations with minimal systemic toxicity. Furthermore, its bioavailability can be enhanced by co-administration with other bioactive molecules or delivery systems designed to improve solubility and cellular uptake.

The industrial synthesis of Procyanidin B3 has also seen significant advancements in recent years. Natural sources such as grapes, apples, and chocolates are rich in procyanidins, but their extraction yields are often limited due to complex purification processes. To address this challenge, researchers have developed enzymatic biotransformation methods using microbial ferments that selectively catalyze the formation of Procyanidin B3 from precursor molecules like epicatechin. These biotechnological approaches not only improve production efficiency but also ensure higher purity standards suitable for pharmaceutical applications.

The safety profile of Procyanidin B3 has been thoroughly evaluated through extensive preclinical toxicology studies conducted across multiple species. These investigations have consistently shown that even at high doses equivalent to several grams per kilogram of body weight daily for prolonged periods, no significant adverse effects were observed on major organ systems such as the liver or kidneys. This remarkable safety margin underscores the potential for clinical translation without compromising patient well-being.

Regulatory agencies worldwide are increasingly recognizing the therapeutic value of compounds like Procyanidin B3, leading to streamlined approval processes for novel formulations incorporating this active ingredient. Clinical trials are currently underway to evaluate its efficacy in treating conditions ranging from age-related macular degeneration to metabolic syndrome—a convergence of obesity-linked disorders including type 2 diabetes mellitus and non-alcoholic fatty liver disease (NAFLD). Preliminary results from these trials are promising but require further validation before broader medical adoption can be recommended.

The role of nutraceuticals derived from natural products continues to evolve as part of integrative medicine approaches aimed at optimizing healthspan through dietary interventions without excessive reliance on synthetic drugs. Procyanidin B3, with its multifaceted biological activities documented by rigorous scientific investigation across disciplines including chemistry, pharmacology, immunology—and now even genetics via epigenetic modulation studies—represents an exemplary case where nature provides solutions aligned with modern therapeutic needs while minimizing side effects associated with conventional treatments.

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Hubei Cuiyuan Biotechnology Co.,Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:23567-23-9)原花青素B3
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